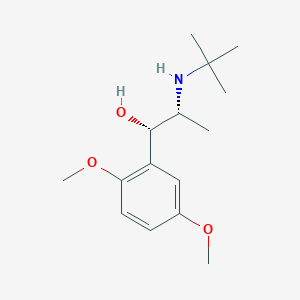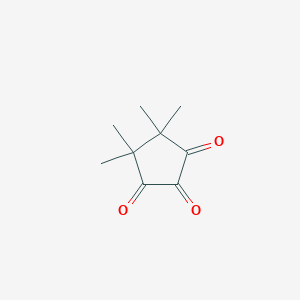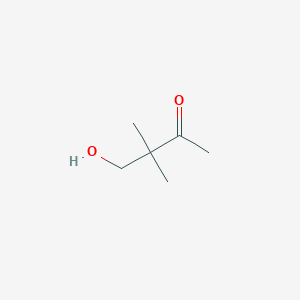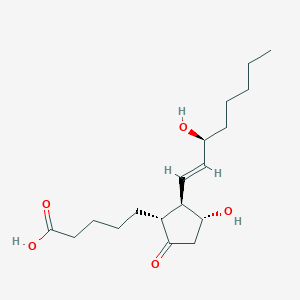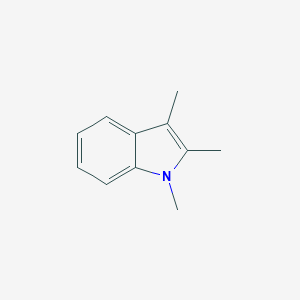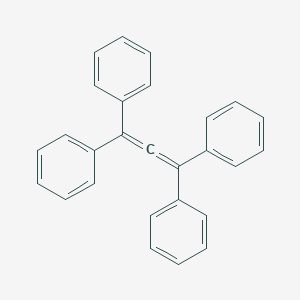
Dimethyl cyclobutane-1,1-dicarboxylate
Overview
Description
Dimethyl cyclobutane-1,1-dicarboxylate is a chemical compound with the CAS Number: 10224-72-3 and a molecular weight of 172.18 . Its IUPAC name is dimethyl 1,1-cyclobutanedicarboxylate .
Synthesis Analysis
The synthesis of Dimethyl cyclobutane-1,1-dicarboxylate involves several steps. For instance, (E)- and (Z)-silyl and aryl-substituted homoallylic methanesulfonates can be converted to the corresponding cis- and trans-1-silyl-2-borylcyclobutanes as well as 1-phenyl-2-borylcyclobutanes in the presence of a CuCl/dppp catalyst, bis(pinacolato)diboron, and K(O-t-Bu)in THF .Molecular Structure Analysis
The molecular structure of Dimethyl cyclobutane-1,1-dicarboxylate can be represented by the InChI Code: 1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Dimethyl cyclobutane-1,1-dicarboxylate can participate in various chemical reactions. For example, it can undergo a [2 + 2] cycloaddition with terminal alkenes to rapidly synthesize 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions .Physical And Chemical Properties Analysis
Dimethyl cyclobutane-1,1-dicarboxylate is a liquid with a density of 1.118 g/mL . It has a boiling point of 122 °C/55 mmHg .Scientific Research Applications
Chemical Synthesis Studies
Dimethyl cyclobutane-1,1-dicarboxylate is used in chemical synthesis studies . It’s a versatile compound that can be used to synthesize a variety of other chemicals, making it a valuable tool in the field of organic chemistry.
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . It plays a crucial role in the production of various pharmaceuticals, contributing to the development of new drugs and treatments.
Production of Carboplatin
Dimethyl cyclobutane-1,1-dicarboxylate is used as an intermediate in the production of Carboplatin . Carboplatin is a chemotherapy drug used to treat various types of cancer, including lung, ovarian, and testicular cancers.
Polymeric Cyclobutane-1,1-dicarboxylates
The compound is used in the synthesis of polymeric cyclobutane-1,1-dicarboxylates . These polymers have potential applications in various fields, including materials science and engineering.
Chromium (III) Units
Research has shown that Dimethyl cyclobutane-1,1-dicarboxylate can be used to create mononuclear tris-chelate and binuclear methoxo-bridged chromium (III) units . These units have potential applications in the field of inorganic chemistry.
Sodium Cyclobutane-1,1-dicarboxylate Complexes
The compound can react with sodium and chromium to form sodium cyclobutane-1,1-dicarboxylate complexes . These complexes have potential applications in various fields, including materials science and catalysis.
Mechanism of Action
Target of Action
Dimethyl cyclobutane-1,1-dicarboxylate is an organic compound
Mode of Action
It is known to be used as a solvent and plasticizer in various industrial applications . It can also be used in organic synthesis reactions as a solvent or catalyst .
Biochemical Pathways
It is known to be involved in the synthesis of certain high molecular weight materials .
Result of Action
It is known that the combustion products of this compound include carbon dioxide and water .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl cyclobutane-1,1-dicarboxylate. For instance, it is known to be a flammable liquid with a low flash point , which means it can easily ignite under certain conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclobutane-1,1-dicarboxylate | |
CAS RN |
10224-72-3 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




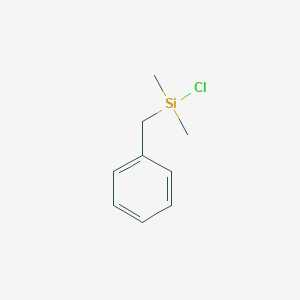


![6-Methylthieno[2,3-b]pyridine](/img/structure/B156179.png)

